molecular formula C11H9BrF3NO B8163200 5-Bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide

5-Bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide

Cat. No.: B8163200
M. Wt: 308.09 g/mol
InChI Key: RDHQYTVTVNJLIG-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide typically involves the following steps:

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane (CH2N2) or a similar reagent.

    Trifluoromethylation: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Amidation: The final step involves the formation of the benzamide by reacting the brominated, cyclopropylated, and trifluoromethylated benzene derivative with an amine source, such as ammonia (NH3) or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes, receptors, and other biological molecules.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity for certain receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-cyclopropyl-2-(fluoromethyl)benzamide
  • 5-Bromo-N-cyclopropyl-2-(chloromethyl)benzamide
  • 5-Bromo-N-cyclopropyl-2-(methyl)benzamide

Uniqueness

5-Bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-6-1-4-9(11(13,14)15)8(5-6)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHQYTVTVNJLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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